4-Iodo-3-methoxy-1H-indazole is a chemical compound classified within the indazole family, characterized by a fused bicyclic structure comprising a five-membered ring containing nitrogen atoms. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The molecular formula for 4-Iodo-3-methoxy-1H-indazole is , with a molecular weight of approximately .
The synthesis of 4-Iodo-3-methoxy-1H-indazole can be achieved through various methods. One notable approach involves the use of palladium-catalyzed reactions, which facilitate the formation of indazole derivatives from aminohydrazones. Specifically, the compound can be synthesized by reacting 6-nitroindazole with iodine in the presence of a base such as potassium carbonate or cesium carbonate in a suitable solvent like dimethylformamide (DMF) .
The molecular structure of 4-Iodo-3-methoxy-1H-indazole features a methoxy group (-OCH₃) at the 3-position and an iodine atom at the 4-position of the indazole ring.
COc1cccc2[nH]nc(I)c12
InChI=1S/C8H7IN2O/c1-12-6-4-2-3-5-7(6)8(9)11-10-5/h2-4H,1H3,(H,10,11)
.This structure provides insights into its reactivity and interaction with biological targets.
4-Iodo-3-methoxy-1H-indazole can participate in various chemical reactions typical for indazole derivatives:
The mechanism of action for compounds like 4-Iodo-3-methoxy-1H-indazole often involves interaction with specific biological targets, such as enzymes or receptors.
Relevant data on solubility and stability are crucial for practical applications in laboratory settings.
4-Iodo-3-methoxy-1H-indazole has several scientific uses:
CAS No.: 11104-40-8
CAS No.: 637004-63-8
CAS No.: 261380-41-0
CAS No.: 3446-35-3
CAS No.: 88048-09-3